1-(2-bromo-5-fluoro-4-iodophenyl)ethanone 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20319275
InChI: InChI=1S/C8H5BrFIO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
SMILES:
Molecular Formula: C8H5BrFIO
Molecular Weight: 342.93 g/mol

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone

CAS No.:

Cat. No.: VC20319275

Molecular Formula: C8H5BrFIO

Molecular Weight: 342.93 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone -

Specification

Molecular Formula C8H5BrFIO
Molecular Weight 342.93 g/mol
IUPAC Name 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone
Standard InChI InChI=1S/C8H5BrFIO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Standard InChI Key FDOZWIANNUEYER-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=C(C=C1Br)I)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone, reflects the positions of its halogen substituents on the phenyl ring. The ketone group at position 1 introduces electron-withdrawing effects, while the halogens (Br, F, I) influence electronic distribution and steric interactions. The SMILES notation CC(=O)C1=CC(=C(C=C1Br)I)F\text{CC(=O)C1=CC(=C(C=C1Br)I)F} and InChIKey FDOZWIANNUEYER-UHFFFAOYSA-N\text{FDOZWIANNUEYER-UHFFFAOYSA-N} provide unambiguous representations of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H5BrFIO\text{C}_8\text{H}_5\text{BrFIO}
Molecular Weight342.93 g/mol
IUPAC Name1-(2-bromo-5-fluoro-4-iodophenyl)ethanone
Boiling Point269.5°C (estimated)
Density1.793 g/cm³

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential halogenation steps. A common method starts with 2-hydroxyacetophenone, which undergoes bromination using PBr3\text{PBr}_3 or HBr/H2O2\text{HBr}/\text{H}_2\text{O}_2, followed by iodination via Ullmann-type coupling or electrophilic substitution. Fluorination is achieved using Selectfluor\text{Selectfluor} or DAST\text{DAST} under anhydrous conditions. Industrial-scale production employs continuous-flow reactors to enhance yield (reported >75%) and purity (>99%) .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct halogen placement requires precise temperature control (e.g., iodination at 50–60°C).

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures removes by-products like dihalogenated analogs.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a light-sensitive brown liquid with limited water solubility (0.1–1 mg/mL) , favoring organic solvents like DMSO or dichloromethane. Its high boiling point (269.5°C) suggests stability under reflux conditions, critical for reactions requiring prolonged heating.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 2.6 (s, 3H, CH3_3), 7.2–7.8 (m, aromatic protons).

Reactivity and Functionalization

Halogen-Specific Reactivity

  • Iodine: Participates in Suzuki-Miyaura couplings to form biaryl structures, a key step in drug intermediates .

  • Bromine: Amenable to nucleophilic aromatic substitution with amines or thiols.

  • Ketone Group: Undergoes Grignard reactions or reductions to alcohols.

Stability Considerations

Dehalogenation risks exist under strong reducing conditions (e.g., LiAlH4\text{LiAlH}_4), necessitating milder reagents like NaBH4\text{NaBH}_4 for selective reductions.

Pharmaceutical Applications

Role in Anticancer Drug Development

This compound is a precursor to PF-06463922, a macrocyclic ALK inhibitor under investigation for non-small cell lung cancer . Its iodine atom facilitates late-stage functionalization via cross-coupling, while the fluorine enhances metabolic stability .

Case Study: Larotrectinib Synthesis

In the synthesis of larotrectinib (a TRK inhibitor), the iodophenyl moiety is coupled with a pyridone fragment using a palladium catalyst . The bromine atom is retained for downstream diversification.

ParameterValueSource
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P264, P271, P280
Flash Point116.8±23.2°C

Future Research Directions

  • Green Synthesis: Exploring catalytic methods to reduce halogen waste.

  • Structure-Activity Relationships: Modifying halogen positions to optimize drug binding.

  • Toxicology Studies: Assessing long-term exposure risks in industrial settings.

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